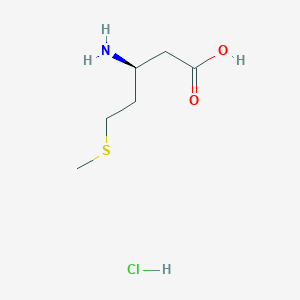
(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known to be a metabolite of brassica napus , suggesting that it may interact with enzymes or receptors involved in the metabolism of this plant species.
Mode of Action
As a β-amino acid, it may participate in protein synthesis or other biochemical reactions involving amino acids .
Biochemical Pathways
Given its structure, it may be involved in sulfur metabolism or other pathways involving sulfur-containing compounds .
Result of Action
As a β-amino acid, it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation .
生物活性
(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride, also known as methionine sulfoximine (MSO), is a compound of significant interest in biochemical research due to its unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H13ClN2O2S
- Molecular Weight : 194.76 g/mol
- CAS Number : 1217608-24-6
This compound primarily acts as an inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, MSO disrupts nitrogen metabolism in cells, leading to alterations in cellular signaling and metabolic pathways. This inhibition has been linked to various biological effects:
- Neurotoxicity : MSO has been shown to induce neurotoxic effects in certain neuronal cell lines, potentially through the accumulation of ammonia and subsequent excitotoxicity.
- Antitumor Activity : Research indicates that MSO may enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways in cancer cells.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Glutamine Synthetase Inhibition | Disrupts nitrogen metabolism, affecting cellular signaling. |
| Neurotoxicity | Induces neurotoxic effects through ammonia accumulation. |
| Antitumor Effects | Potentially enhances chemotherapy efficacy by altering metabolic pathways. |
Case Studies and Research Findings
-
Neurotoxicity Studies :
A study demonstrated that exposure to MSO resulted in increased neuronal cell death in vitro. The mechanism was attributed to elevated ammonia levels leading to excitotoxicity, suggesting caution when considering MSO in therapeutic contexts involving the nervous system. -
Antitumor Efficacy :
In a series of experiments involving various cancer cell lines, MSO was shown to sensitize cells to doxorubicin treatment. The combination treatment led to a significant reduction in cell viability compared to doxorubicin alone, indicating its potential role as an adjuvant therapy . -
Metabolic Pathway Modulation :
Research highlighted that MSO alters the metabolic profiles of treated cells, leading to increased levels of reactive oxygen species (ROS). This effect was associated with enhanced apoptosis in cancer cells, providing insights into its mechanism as an anticancer agent.
Summary of Findings
The biological activity of this compound underscores its dual nature as both a neurotoxin and a potential therapeutic agent in oncology. Its ability to inhibit glutamine synthetase positions it as a significant compound for further research into metabolic modulation in various diseases.
特性
IUPAC Name |
(3S)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNAMZKRVSJSSF-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997308 |
Source


|
| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75946-25-7 |
Source


|
| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














